methyl 3-[6-[2-(2-chlorophenyl)ethylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate
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Overview
Description
Methyl 3-(5-{[2-(2-chlorophenyl)ethyl]carbamoyl}pentyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a quinazoline core, a carbamoyl group, and a chlorophenyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(5-{[2-(2-chlorophenyl)ethyl]carbamoyl}pentyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate typically involves multiple steps, including the formation of the quinazoline core, the introduction of the carbamoyl group, and the attachment of the chlorophenyl moiety. Common synthetic routes may involve:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Carbamoyl Group: This step may involve the reaction of the quinazoline intermediate with a carbamoyl chloride or isocyanate.
Attachment of the Chlorophenyl Moiety: This can be done through a nucleophilic substitution reaction, where the quinazoline intermediate reacts with a chlorophenyl ethyl halide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(5-{[2-(2-chlorophenyl)ethyl]carbamoyl}pentyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinazoline derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce tetrahydroquinazoline derivatives.
Scientific Research Applications
Methyl 3-(5-{[2-(2-chlorophenyl)ethyl]carbamoyl}pentyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a ligand in receptor studies.
Medicine: It could be investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: The compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 3-(5-{[2-(2-chlorophenyl)ethyl]carbamoyl}pentyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Compounds with a similar quinazoline core, such as gefitinib and erlotinib, which are used as anticancer agents.
Carbamoyl Compounds: Molecules like carbamazepine, which is used as an anticonvulsant.
Chlorophenyl Compounds: Chemicals such as chlorpheniramine, an antihistamine.
Uniqueness
Methyl 3-(5-{[2-(2-chlorophenyl)ethyl]carbamoyl}pentyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its structure allows for multiple points of chemical modification, making it a versatile compound for research and development.
Biological Activity
Methyl 3-[6-[2-(2-chlorophenyl)ethylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapies. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a quinazoline core, which is known for its diverse biological activities. The presence of the chlorophenyl group and the ethylamino side chain may enhance its pharmacological profile.
Research indicates that quinazoline derivatives often exhibit their biological effects through multiple pathways, including:
- Inhibition of Enzymes : Compounds similar to this compound have been shown to inhibit soluble epoxide hydrolase (sEH), which plays a critical role in regulating inflammatory responses and vascular function .
- Anticancer Activity : Quinazoline derivatives have demonstrated significant anticancer properties by inducing apoptosis in various cancer cell lines. For instance, compounds with similar structures have shown IC50 values ranging from 5.70 to 8.10 µM against MCF-7 breast cancer cells .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and related compounds:
Case Studies
- Inhibition of Inflammatory Pathways : A study identified novel quinazolinone derivatives that selectively inhibited sEH while reducing FLAP activity, suggesting potential for treating inflammatory diseases . The compound's ability to modulate these pathways indicates its therapeutic promise.
- Anticancer Efficacy : Another investigation into quinazoline-based compounds revealed their effectiveness against various cancer cell lines, including MCF-7 and HCT116, highlighting the importance of structural modifications in enhancing potency .
Safety and Toxicity Profile
The safety profiles of quinazoline derivatives are critical for their development as therapeutic agents. Studies indicate that while some compounds exhibit potent cytotoxicity against cancer cells, they also demonstrate acceptable safety margins in normal cell lines .
Properties
Molecular Formula |
C24H26ClN3O5 |
---|---|
Molecular Weight |
471.9 g/mol |
IUPAC Name |
methyl 3-[6-[2-(2-chlorophenyl)ethylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C24H26ClN3O5/c1-33-23(31)17-10-11-18-20(15-17)27-24(32)28(22(18)30)14-6-2-3-9-21(29)26-13-12-16-7-4-5-8-19(16)25/h4-5,7-8,10-11,15H,2-3,6,9,12-14H2,1H3,(H,26,29)(H,27,32) |
InChI Key |
SJYZIDGIBTVWTA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCCCCC(=O)NCCC3=CC=CC=C3Cl |
Origin of Product |
United States |
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